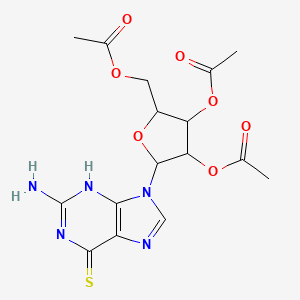
Guanosine, 6-thio-, 2',3',5'-triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine, 6-thio-, 2’,3’,5’-triacetate: is a modified nucleoside analog derived from guanosine. It is characterized by the substitution of a sulfur atom at the 6th position of the guanine base and the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. This compound has a molecular formula of C16H19N5O7S and a molecular weight of 425.42 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of guanosine, 6-thio-, 2’,3’,5’-triacetate typically involves the acetylation of guanosine followed by the introduction of a thio group at the 6th position. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The thio group can be introduced using thiourea or other sulfur-containing reagents under specific reaction conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Guanosine, 6-thio-, 2’,3’,5’-triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent nucleoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Guanosine with free hydroxyl groups.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Guanosine, 6-thio-, 2’,3’,5’-triacetate is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of sulfur substitution on nucleoside function and metabolism. It can be incorporated into nucleic acids to investigate the impact on DNA and RNA stability and function .
Medicine: Its modified structure allows it to interfere with viral replication and cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of diagnostic reagents and molecular probes .
作用机制
The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The sulfur substitution at the 6th position of the guanine base can lead to altered hydrogen bonding and base stacking interactions, affecting the stability and function of DNA and RNA . Additionally, the acetyl groups can influence the compound’s solubility and cellular uptake .
相似化合物的比较
Guanosine 2’,3’,5’-triacetate: Similar in structure but lacks the sulfur substitution.
6-Thioguanosine: Contains the sulfur substitution but lacks the acetyl groups.
2’,3’,5’-Tri-O-acetylguanosine: Another acetylated guanosine derivative.
Uniqueness: Guanosine, 6-thio-, 2’,3’,5’-triacetate is unique due to the combination of sulfur substitution and acetylation. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
34793-20-9 |
|---|---|
分子式 |
C16H19N5O7S |
分子量 |
425.4 g/mol |
IUPAC 名称 |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
InChI 键 |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
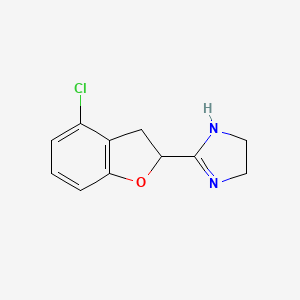
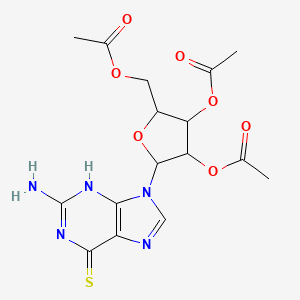
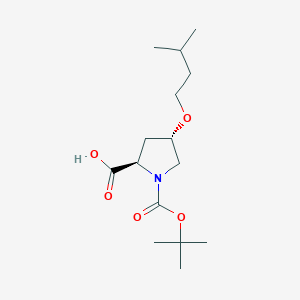
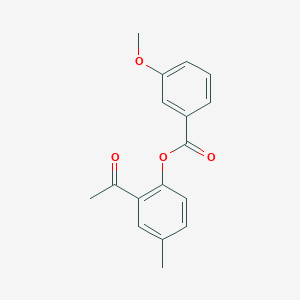
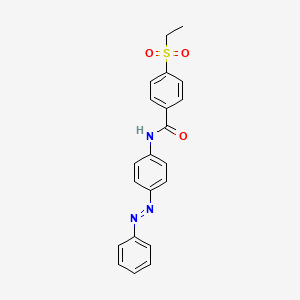
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
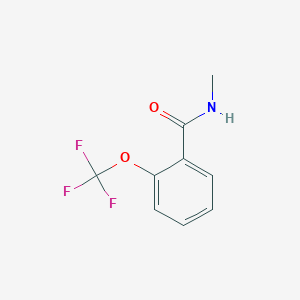
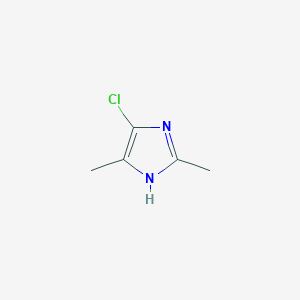
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
